molecular formula C16H32N2O6 B14298854 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol CAS No. 113769-00-9

5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol

Cat. No.: B14298854
CAS No.: 113769-00-9
M. Wt: 348.43 g/mol
InChI Key: VDGIJNTWFXPAJE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol involves multiple steps, typically starting with the formation of the twelve-membered ring structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties. Industrial applications include its use as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol involves its interaction with specific molecular targets. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .

Comparison with Similar Compounds

Similar compounds to 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol include other bicyclic compounds with similar ring structures and functional groups. its unique combination of hydroxyl, amine, and ether groups distinguishes it from other compounds, providing unique chemical and biological properties .

Properties

CAS No.

113769-00-9

Molecular Formula

C16H32N2O6

Molecular Weight

348.43 g/mol

IUPAC Name

5,8,15,20-tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol

InChI

InChI=1S/C16H32N2O6/c19-15-11-17-1-5-21-7-3-18(4-8-22-6-2-17)12-16(20)14-24-10-9-23-13-15/h15-16,19-20H,1-14H2

InChI Key

VDGIJNTWFXPAJE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN2CCOCCN1CC(COCCOCC(C2)O)O

Origin of Product

United States

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